
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine is a complex peptide compound It is composed of several amino acids, including histidine, ornithine, tyrosine, valine, and phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at reactive side chains or terminal groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like DTT or TCEP.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone.
Applications De Recherche Scientifique
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors to trigger intracellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
- L-Isoleucyl-L-leucylglycyl-L-histidyl-N~5~-(diaminomethylene)-L-ornithyl-L-α-aspartyl-L-tyrosyl-L-lysinamide
Uniqueness
L-Histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-valyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
824952-01-4 |
|---|---|
Formule moléculaire |
C35H48N10O7 |
Poids moléculaire |
720.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C35H48N10O7/c1-20(2)29(33(50)44-28(34(51)52)16-21-7-4-3-5-8-21)45-32(49)27(15-22-10-12-24(46)13-11-22)43-31(48)26(9-6-14-40-35(37)38)42-30(47)25(36)17-23-18-39-19-41-23/h3-5,7-8,10-13,18-20,25-29,46H,6,9,14-17,36H2,1-2H3,(H,39,41)(H,42,47)(H,43,48)(H,44,50)(H,45,49)(H,51,52)(H4,37,38,40)/t25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
MGICIOTYSRCNEY-ZIUUJSQJSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CN=CN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
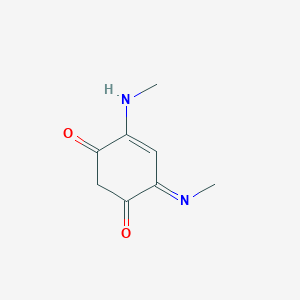
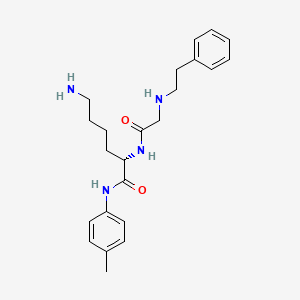
propanedioate](/img/structure/B14204014.png)
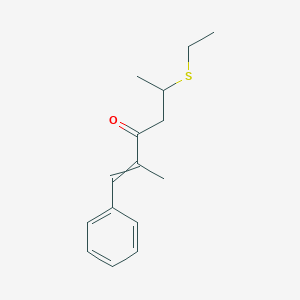
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
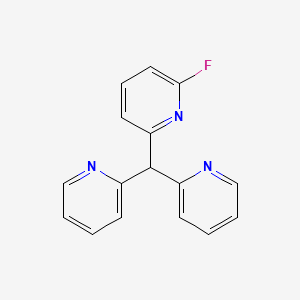
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
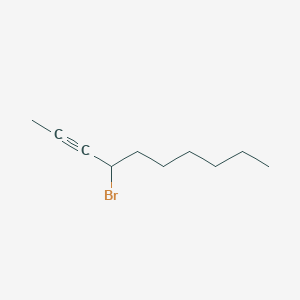
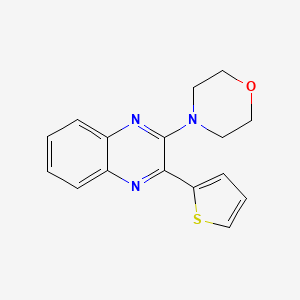
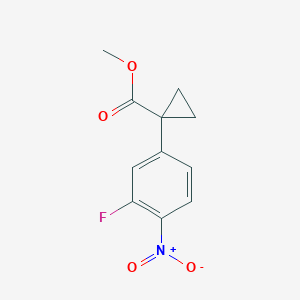
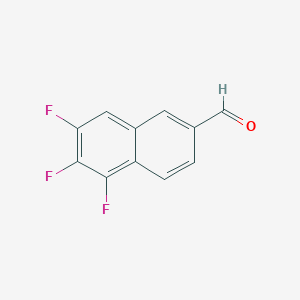
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
